

DBCO-PEG4-Val-Ala-PAB storage and handling instructions

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Compound of Interest

Compound Name: DBCO-PEG4-Val-Ala-PAB

Cat. No.: B15606488

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Application Notes and Protocols: DBCO-PEG4-Val-Ala-PAB

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines for the proper storage, handling, and utilization of **DBCO-PEG4-Val-Ala-PAB**, a key reagent in the development of Antibody-Drug Conjugates (ADCs).

Product Information

DBCO-PEG4-Val-Ala-PAB is a cleavable ADC linker. It features a Dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a polyethylene glycol (PEG4) spacer to enhance solubility, and a Cathepsin B-cleavable Valine-Alanine dipeptide linked to a p-aminobenzyl alcohol (PAB) self-immolative spacer.[1][2] This linker is designed to be conjugated to an azide-modified antibody and subsequently release a payload in the target cell upon enzymatic cleavage.

Storage and Handling

Proper storage and handling are critical to maintain the stability and reactivity of **DBCO-PEG4-Val-Ala-PAB**.



Parameter	Recommendation	Notes
Long-Term Storage	Store at -20°C.[2][3]	Protect from moisture.
Shipping	Shipped at ambient temperature.	Short-term exposure to ambient temperatures is acceptable.[1][2]
Solubility	Soluble in DMSO and DMF.[2]	Prepare solutions fresh before use.
Handling	Allow the vial to warm to room temperature before opening to prevent moisture condensation. Use anhydrous solvents for reconstitution.	DMSO is hygroscopic and should be protected from moisture.

Experimental Protocols

The following is a general protocol for the conjugation of **DBCO-PEG4-Val-Ala-PAB** to an azide-modified antibody via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This process is a cornerstone of "click chemistry" due to its high efficiency and biocompatibility.[4]

Preparation of Reagents

- Azide-Modified Antibody: The antibody of interest must first be functionalized with azide groups. This can be achieved through various methods, such as reacting lysine residues with an azide-PEG-NHS ester. Ensure the antibody is in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 5-10 mg/mL.[5] Avoid buffers containing sodium azide, as it will react with the DBCO group.[6]
- **DBCO-PEG4-Val-Ala-PAB** Solution: Prepare a stock solution of **DBCO-PEG4-Val-Ala-PAB** in anhydrous DMSO (e.g., 10 mM).

Antibody-Drug Conjugation via SPAAC

This protocol outlines the copper-free click chemistry reaction between the azide-modified antibody and the DBCO-functionalized linker-payload.



Reaction Setup:

- To the azide-functionalized antibody solution, add a 5- to 20-fold molar excess of the DBCO-PEG4-Val-Ala-PAB stock solution.[5]
- The final concentration of DMSO in the reaction mixture should be kept below 10% to maintain the integrity of the antibody.[5]

Incubation:

 Incubate the reaction mixture for 4-24 hours.[5] The incubation can be performed at room temperature or at 4°C with gentle mixing.[5][6]

Purification of the ADC:

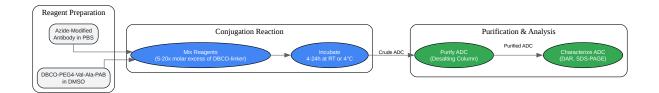
- Remove excess, unreacted DBCO-PEG4-Val-Ala-PAB using a desalting column (e.g., PD-10) equilibrated with PBS.[5]
- Concentrate the purified ADC and perform a buffer exchange using a protein concentrator with an appropriate molecular weight cutoff.[5]

Characterization:

- Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy or mass spectrometry. The DBCO group has a characteristic UV absorbance around 310 nm which can aid in monitoring the reaction.[4][6]
- Validate the final conjugate using SDS-PAGE, where the ADC should show a higher molecular weight band than the unconjugated antibody.

Visualized Workflows and Pathways Experimental Workflow for ADC Synthesis

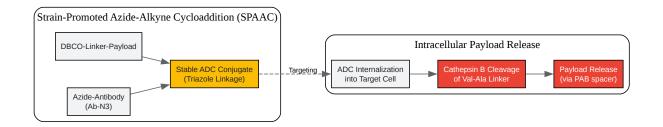




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Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

SPAAC Reaction and Payload Release Mechanism



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Caption: Mechanism of ADC formation and intracellular payload release.

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